1,3,5-Triazin-2-amine, 4-(1-piperidinyl)-6-[[5-(4-pyridinyl)-2H-1,2,3,4-tetrazol-2-yl]methyl]-
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Overview
Description
1,3,5-Triazin-2-amine, 4-(1-piperidinyl)-6-[[5-(4-pyridinyl)-2H-1,2,3,4-tetrazol-2-yl]methyl]- is a complex organic compound that belongs to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazin-2-amine, 4-(1-piperidinyl)-6-[[5-(4-pyridinyl)-2H-1,2,3,4-tetrazol-2-yl]methyl]- typically involves multiple steps. One common method includes the reaction of 1,3,5-triazine derivatives with piperidine and pyridine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazin-2-amine, 4-(1-piperidinyl)-6-[[5-(4-pyridinyl)-2H-1,2,3,4-tetrazol-2-yl]methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives.
Scientific Research Applications
1,3,5-Triazin-2-amine, 4-(1-piperidinyl)-6-[[5-(4-pyridinyl)-2H-1,2,3,4-tetrazol-2-yl]methyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 1,3,5-Triazin-2-amine, 4-(1-piperidinyl)-6-[[5-(4-pyridinyl)-2H-1,2,3,4-tetrazol-2-yl]methyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazin-2-amine, 4-(1-piperidinyl)-: A simpler derivative with similar core structure.
4-Phenyl-1,3,5-triazin-2-amine: Another triazine derivative with a phenyl group.
Uniqueness
1,3,5-Triazin-2-amine, 4-(1-piperidinyl)-6-[[5-(4-pyridinyl)-2H-1,2,3,4-tetrazol-2-yl]methyl]- is unique due to the presence of both piperidine and pyridine moieties, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C15H18N10 |
---|---|
Molecular Weight |
338.37 g/mol |
IUPAC Name |
4-piperidin-1-yl-6-[(5-pyridin-4-yltetrazol-2-yl)methyl]-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C15H18N10/c16-14-18-12(19-15(20-14)24-8-2-1-3-9-24)10-25-22-13(21-23-25)11-4-6-17-7-5-11/h4-7H,1-3,8-10H2,(H2,16,18,19,20) |
InChI Key |
AWTITEMZJNWREP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N)CN3N=C(N=N3)C4=CC=NC=C4 |
Origin of Product |
United States |
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